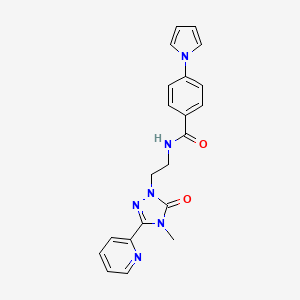

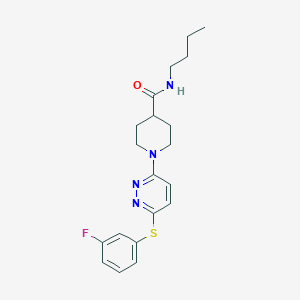

N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C21H20N6O2 and its molecular weight is 388.431. The purity is usually 95%.

BenchChem offers high-quality N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Structural Characterization

Synthesis Process and Molecular Structure : The compound N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide, a triazole derivative, has been synthesized through various methodologies. These include the preparation of key starting materials like 4-methyl-2-oxo-2H-chromen-7-yl-oxyacetic acid ethyl ester, further reacted with different agents to obtain final triazole products. The structural confirmation of these compounds is typically done using spectroscopic methods like IR, 1H-NMR, 13C-NMR, and MASS analysis (Mottaghinejad & Alibakhshi, 2018).

Molecular Synthesis and Characterization : Several studies have focused on the synthesis and characterization of compounds structurally similar to N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide. These compounds are characterized by spectral studies including IR, 1H NMR, and 13C NMR spectroscopy, confirming the structural formation of these heterocyclic compounds (Patel & Patel, 2015).

Chemical Reactions and Biological Activity

Chemical Reactions and Antimicrobial Activities : The chemical reactions leading to the formation of 1,2,4-triazole derivatives involve multiple steps, starting from basic materials and proceeding through various stages including esterification, reduction, and Mannich reactions. The antimicrobial activities of the synthesized compounds have been evaluated, and it's noted that certain synthesized compounds show promising activity against microorganisms compared to standard drugs like ampicillin (Fandaklı et al., 2012).

Advanced Synthesis Techniques and Heterocycle Formation : Innovative synthesis techniques have been employed to create novel heterocyclic compounds. For instance, reactions of specific ethan-1-ones with benzaldehydes under certain conditions have led to the formation of new heterocycles characterized by X-ray crystallography, confirming their molecular structures (Kariuki et al., 2022).

Advanced Applications in Chemistry and Microbial Studies

Complex Synthesis and Microbial Analysis : The compound and its similar derivatives have applications in more complex chemical synthesis processes and microbial studies. For instance, they are used in the synthesis of guanidine derivatives and are characterized by various spectroscopic techniques. Additionally, their use in microbial analysis has been noted, indicating a broader application scope in biochemical and medical research (Balewski & Kornicka, 2021).

Photophysical Properties and Stimuli-Responsive Behavior : Certain derivatives show intriguing photophysical properties, like luminescence in both solution and solid state, and form nano-aggregates with enhanced emission. They exhibit multi-stimuli-responsive behavior, including mechanochromism, showcasing their potential in advanced material science and sensor technology (Srivastava et al., 2017).

特性

IUPAC Name |

N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-4-pyrrol-1-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O2/c1-25-19(18-6-2-3-11-22-18)24-27(21(25)29)15-12-23-20(28)16-7-9-17(10-8-16)26-13-4-5-14-26/h2-11,13-14H,12,15H2,1H3,(H,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALZBJXULDYGIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Chloro-6-fluorophenyl)-5-[2-(3-methoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2365968.png)

![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine](/img/structure/B2365973.png)

![2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B2365980.png)

![[(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2365981.png)

![6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate](/img/no-structure.png)

![3-(4-Methylphenyl)-8-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2365986.png)

![1-[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B2365987.png)

![1-[(5-Methylthien-2-yl)methyl]piperazine](/img/structure/B2365988.png)